N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1006957-19-2
VCID: VC8188729
InChI: InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3
SMILES: CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

CAS No.: 1006957-19-2

Cat. No.: VC8188729

Molecular Formula: C12H13F2N3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine - 1006957-19-2

Specification

CAS No. 1006957-19-2
Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Standard InChI InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-4-11(13)2-3-12(10)14/h2-4,6,8,15H,5,7H2,1H3
Standard InChI Key SXOIRSWZSVVMMZ-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F
Canonical SMILES CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F

Introduction

Chemical Identity and Structural Features

N-(2,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS No. 1006957-19-2) belongs to the pyrazole class of heterocyclic compounds. Its IUPAC name, 1-(2,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine, reflects its bifunctional structure: a 2,5-difluorobenzyl group linked via a methanamine bridge to a 1-methylpyrazol-4-yl substituent . The compound’s canonical SMILES string, CN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F, and InChI key (SXOIRSWZSVVMMZ-UHFFFAOYSA-N) provide precise representations of its atomic connectivity and stereochemistry .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃F₂N₃
Molecular Weight237.25 g/mol
CAS Number1006957-19-2
Purity97%
Storage ConditionsSealed, 2–8°C

Synthesis and Manufacturing

While detailed synthetic protocols for N-(2,5-difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine are proprietary, its preparation likely follows established routes for analogous pyrazole derivatives. A plausible pathway involves:

  • Nucleophilic Substitution: Reacting 2,5-difluorobenzyl bromide with a primary amine precursor.

  • Reductive Amination: Coupling the benzylamine intermediate with 1-methyl-1H-pyrazole-4-carbaldehyde under catalytic hydrogenation.

  • Purification: Chromatographic techniques or recrystallization to achieve >97% purity .

Industrial-scale production may employ continuous flow reactors to enhance yield and reproducibility, as noted in the synthesis of structurally related compounds. Reaction parameters such as temperature, solvent polarity, and catalyst selection are critical for minimizing side products like N-alkylated byproducts or dehalogenation artifacts.

Physicochemical Properties

The compound exhibits solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility, consistent with its logP of 1.99 . Key physicochemical parameters include:

Table 2: Computational Chemistry Data

ParameterValueSource
Topological Polar Surface Area (TPSA)29.85 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4

These properties align with Lipinski’s Rule of Five, suggesting potential oral bioavailability in drug discovery contexts . Stability studies under accelerated conditions (e.g., 40°C/75% RH) would clarify its shelf life and degradation pathways.

Biological Activity and Applications

Pyrazole derivatives are renowned for their enzyme inhibitory activity and interactions with biological targets such as kinases and G protein-coupled receptors . Although specific pharmacological data for this compound are undisclosed, its structural analogs demonstrate:

  • Anticancer Activity: Inhibition of tumor-associated kinases via π-π stacking with aromatic amino acid residues.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins .

  • Agrochemical Utility: Herbicidal or fungicidal action via interference with plant hormone pathways.

The difluorophenyl group may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS)-targeted therapies . Further in vitro and in vivo studies are required to validate these hypotheses.

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Rinse eyes
H320: Respiratory irritationP302+P352: Remove contaminated clothing

Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory during handling. Waste disposal should comply with local regulations for halogenated organic compounds.

Comparative Analysis with Structural Analogs

Modifying the pyrazole substituents significantly alters biological activity. For example:

Table 4: Comparison with Analogous Compounds

CompoundPyrazole SubstitutionKey Difference
N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine1,5-dimethylReduced metabolic stability due to steric hindrance
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-yl)methanamine2,3-difluoroLower logP (1.89) and enhanced aqueous solubility

The 1-methyl substitution in the query compound optimizes a balance between lipophilicity and target engagement, underscoring its utility in lead optimization campaigns .

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